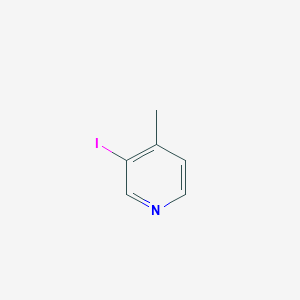

3-Iodo-4-methylpyridine

描述

Structure

3D Structure

属性

IUPAC Name |

3-iodo-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN/c1-5-2-3-8-4-6(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMXBHXFTAWZFAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560126 | |

| Record name | 3-Iodo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38749-96-1 | |

| Record name | 3-Iodo-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38749-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodo-4-methylpyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Iodo-4-methylpyridine, a key heterocyclic building block in medicinal chemistry and materials science. This document details its physicochemical properties, spectroscopic data, and provides experimentally derived protocols for its synthesis and key chemical transformations. Furthermore, it explores its application in the development of targeted therapeutics, specifically as a scaffold for kinase inhibitors and as a modulator of cholinergic synaptic transmission. The guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis.

Introduction

3-Iodo-4-methylpyridine, also known as 3-iodo-4-picoline, is a halogenated pyridine derivative that has garnered significant interest in the field of organic synthesis. Its structure, featuring a reactive iodine atom at the 3-position and a methyl group at the 4-position of the pyridine ring, makes it a versatile intermediate for the construction of more complex molecular architectures. The presence of the iodo-substituent facilitates a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity is of particular importance in the pharmaceutical industry for the synthesis of novel therapeutic agents, including kinase inhibitors and modulators of neurotransmitter receptors.[1][2][3] This guide aims to provide a detailed technical overview of 3-Iodo-4-methylpyridine, encompassing its chemical and physical properties, spectroscopic characterization, synthesis, and key applications.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 3-Iodo-4-methylpyridine is essential for its effective use in research and development. The following tables summarize its key physicochemical and spectroscopic data.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 38749-96-1 | |

| Molecular Formula | C₆H₆IN | [4] |

| Molecular Weight | 219.02 g/mol | [4] |

| Appearance | Not specified (typically a solid or oil) | |

| Canonical SMILES | CC1=C(C=NC=C1)I | [4] |

| InChIKey | SMXBHXFTAWZFAU-UHFFFAOYSA-N | [4] |

Predicted Spectroscopic Data

Table 2.1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.4 | d | 1H | H-2 |

| ~8.2 | s | 1H | H-6 |

| ~7.1 | d | 1H | H-5 |

| ~2.4 | s | 3H | -CH₃ |

Table 2.2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~158 | C-6 |

| ~150 | C-2 |

| ~145 | C-4 |

| ~128 | C-5 |

| ~95 | C-3 |

| ~20 | -CH₃ |

Table 2.3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | C-H stretching (aromatic) |

| 2950-2850 | C-H stretching (aliphatic) |

| 1600-1450 | C=C and C=N stretching (aromatic ring) |

| ~1400 | C-H bending (aliphatic) |

| ~550 | C-I stretching |

Table 2.4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 219.96178 | [M+H]⁺ |

| 241.94372 | [M+Na]⁺ |

| 218.95395 | [M]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 3-Iodo-4-methylpyridine and its subsequent use in key cross-coupling reactions.

Synthesis of 3-Iodo-4-methylpyridine from 4-Methylpyridine

This protocol describes a general procedure for the iodination of 4-methylpyridine (4-picoline).

Reaction Scheme:

Materials and Reagents:

-

4-Methylpyridine (4-picoline)

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a stirred solution of 4-methylpyridine (1.0 eq) in dichloromethane (DCM) at 0 °C, add trifluoroacetic acid (TFA) (1.1 eq) dropwise.

-

Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 3-Iodo-4-methylpyridine.

Suzuki-Miyaura Cross-Coupling of 3-Iodo-4-methylpyridine with Phenylboronic Acid

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of 3-Iodo-4-methylpyridine with phenylboronic acid.[9][10][11][12]

Reaction Scheme:

Materials and Reagents:

-

3-Iodo-4-methylpyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane and Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To an oven-dried Schlenk flask, add 3-Iodo-4-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a magnetic stir bar.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask under a positive flow of the inert gas.

-

Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Sonogashira Cross-Coupling of 3-Iodo-4-methylpyridine with Phenylacetylene

This protocol provides a general method for the palladium- and copper-catalyzed Sonogashira coupling of 3-Iodo-4-methylpyridine with phenylacetylene.[13][14][15][16][17]

Reaction Scheme:

Materials and Reagents:

-

3-Iodo-4-methylpyridine

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or another suitable amine base

-

Tetrahydrofuran (THF) or another suitable solvent (anhydrous and degassed)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 3-Iodo-4-methylpyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

-

Add anhydrous and degassed THF and triethylamine (2.0 eq) via syringe.

-

Add phenylacetylene (1.2 eq) dropwise to the stirred mixture.

-

Stir the reaction at room temperature or heat to 50-70 °C for 2-8 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Applications in Drug Discovery

The 3-iodo-4-methylpyridine scaffold is a valuable building block in the design and synthesis of biologically active molecules, particularly in the development of kinase inhibitors and modulators of cholinergic neurotransmission.

Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] The pyridine ring is a common motif in many approved kinase inhibitors. The ability to functionalize the 3-position of the 4-methylpyridine core via cross-coupling reactions allows for the systematic exploration of the chemical space around the scaffold, leading to the identification of potent and selective inhibitors. For instance, derivatives of 3-iodo-4-methylpyridine can be elaborated to target the ATP-binding site of various kinases, such as Epidermal Growth Factor Receptor (EGFR) or Bcr-Abl.[3]

Modulation of Cholinergic Synaptic Transmission

The cholinergic system plays a vital role in the central and peripheral nervous systems, and its modulation is a key therapeutic strategy for a range of neurological and psychiatric disorders.[18] Pyridine-containing compounds have been shown to interact with nicotinic and muscarinic acetylcholine receptors.[19][20][21] Derivatives of 3-iodo-4-methylpyridine can be synthesized to act as agonists, antagonists, or allosteric modulators of these receptors, thereby influencing synaptic transmission. This makes them attractive candidates for the development of drugs for conditions such as Alzheimer's disease, schizophrenia, and pain.

Conclusion

3-Iodo-4-methylpyridine is a valuable and versatile building block in modern organic synthesis, with significant potential in the development of novel pharmaceuticals. Its reactivity in cross-coupling reactions provides a facile route to a diverse range of substituted pyridine derivatives. The applications of these derivatives as kinase inhibitors and modulators of cholinergic receptors highlight the importance of this scaffold in drug discovery. This technical guide provides a foundational resource for scientists and researchers, offering key data and experimental protocols to facilitate the exploration and utilization of 3-Iodo-4-methylpyridine in their research endeavors.

References

- 1. Patent Details | Paper Digest [paperdigest.org]

- 2. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - 3-iodo-4-methylpyridine (C6H6IN) [pubchemlite.lcsb.uni.lu]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. infrared spectrum of 1-iodopropane C3H7I CH3CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. youtube.com [youtube.com]

- 11. odp.library.tamu.edu [odp.library.tamu.edu]

- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. scribd.com [scribd.com]

- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. mdpi.com [mdpi.com]

- 19. Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Assessment of the Molecular Mechanisms of Action of Novel 4-Phenylpyridine-2-One and 6-Phenylpyrimidin-4-One Allosteric Modulators at the M1 Muscarinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 4-Phenylpyridin-2-one Derivatives: A Novel Class of Positive Allosteric Modulator of the M1 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Iodo-4-methylpyridine for Researchers and Drug Development Professionals

An essential building block in medicinal chemistry, 3-Iodo-4-methylpyridine is a versatile heterocyclic compound widely utilized in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, spectroscopic profile, and key applications in synthetic organic chemistry, with a particular focus on its role in drug discovery and development.

Core Physical and Chemical Properties

3-Iodo-4-methylpyridine, also known as 3-iodo-4-picoline, is a substituted pyridine derivative with the chemical formula C₆H₆IN.[1][2] Its structure features a pyridine ring iodinated at the 3-position and methylated at the 4-position. This arrangement of substituents imparts specific reactivity to the molecule, making it a valuable intermediate in various chemical transformations.

Table 1: Physicochemical Properties of 3-Iodo-4-methylpyridine

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆IN | [1][2] |

| Molecular Weight | 219.02 g/mol | [1][2] |

| CAS Number | 38749-96-1 | [1][2] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |

| Boiling Point | 240.3 °C at 760 mmHg | [1][2] |

| Melting Point | Not Available | [2] |

| Density | 1.81 g/cm³ | [2] |

| Solubility | No quantitative data available. Expected to be soluble in common organic solvents. |

Spectroscopic and Analytical Data

Detailed experimental spectroscopic data for 3-Iodo-4-methylpyridine is not widely available in public databases. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring, and one signal in the aliphatic region for the methyl group protons. The chemical shifts would be influenced by the electron-withdrawing effect of the iodine atom and the electron-donating effect of the methyl group.

¹³C NMR: The carbon-13 NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the iodine (C3) is expected to have a chemical shift in the range of 90-100 ppm, significantly shifted upfield due to the heavy atom effect of iodine. The other aromatic carbons will appear in the typical range for pyridine derivatives (120-150 ppm), and the methyl carbon will be observed in the aliphatic region (around 20-30 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of 3-Iodo-4-methylpyridine would exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the pyridine ring, and C-I stretching.

Table 2: Predicted IR Absorption Bands for 3-Iodo-4-methylpyridine

| Wavenumber (cm⁻¹) | Vibration Type |

| 3000-3100 | Aromatic C-H Stretch |

| 2850-2960 | Aliphatic C-H Stretch (CH₃) |

| 1550-1600 | C=C and C=N Ring Stretching |

| 1400-1500 | C=C and C=N Ring Stretching |

| ~500-600 | C-I Stretch |

Mass Spectrometry (MS)

In a mass spectrum, 3-Iodo-4-methylpyridine is expected to show a prominent molecular ion peak (M⁺) at m/z 219. The fragmentation pattern would likely involve the loss of an iodine atom (m/z 92), a methyl group (m/z 204), or other characteristic fragments of the pyridine ring. Predicted mass-to-charge ratios for various adducts are available in public databases.[3]

Synthesis and Reactivity

Key Chemical Reactions

3-Iodo-4-methylpyridine is a key substrate in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery. The presence of the iodo group at the 3-position provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between 3-Iodo-4-methylpyridine and a boronic acid or ester. This reaction is extensively used to synthesize biaryl and heteroaryl compounds, which are common motifs in many pharmaceutical agents.

Caption: Generalized Suzuki-Miyaura Coupling Workflow.

The Sonogashira coupling allows for the reaction of 3-Iodo-4-methylpyridine with a terminal alkyne to form an alkynylated pyridine derivative. This reaction is crucial for introducing alkyne functionalities into molecules, which can serve as versatile handles for further transformations or as integral parts of the final product's structure.

Caption: Generalized Sonogashira Coupling Workflow.

Experimental Protocols

Detailed experimental protocols for reactions specifically involving 3-Iodo-4-methylpyridine are not widely published. The following are representative procedures for Suzuki-Miyaura and Sonogashira couplings based on general methods for similar substrates. These should be considered as starting points and may require optimization.

Representative Protocol for Suzuki-Miyaura Coupling

Materials:

-

3-Iodo-4-methylpyridine

-

Arylboronic acid (1.1 equivalents)

-

Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Base (e.g., aqueous 2M Na₂CO₃, 2.0 equivalents)

-

Solvent (e.g., Toluene or a mixture of Toluene/Ethanol)

Procedure:

-

To a reaction vessel, add 3-Iodo-4-methylpyridine, the arylboronic acid, and the palladium catalyst.

-

Purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Add the degassed solvent and then the aqueous base.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous work-up. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Representative Protocol for Sonogashira Coupling

Materials:

-

3-Iodo-4-methylpyridine

-

Terminal alkyne (1.2 equivalents)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equivalents)

-

Copper(I) iodide (CuI, 0.04 equivalents)

-

Base (e.g., triethylamine, 2.0 equivalents)

-

Solvent (e.g., anhydrous THF or DMF)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

-

Add 3-Iodo-4-methylpyridine and the degassed solvent.

-

Add the base and the terminal alkyne.

-

Stir the reaction mixture at room temperature or heat as required (typically 40-70 °C), monitoring by TLC or GC-MS.

-

Once the reaction is complete, cool to room temperature and filter off any solids.

-

Perform an aqueous work-up, extracting the product with a suitable organic solvent.

-

Dry the organic phase, concentrate, and purify the product by column chromatography.

Applications in Drug Discovery and Development

3-Iodo-4-methylpyridine serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its ability to participate in cross-coupling reactions makes it an invaluable tool for medicinal chemists to construct complex molecular architectures.[1] It is particularly noted for its use in the development of kinase inhibitors, a significant class of therapeutic agents in oncology and immunology.[1] The pyridine scaffold is a common feature in many approved drugs, and the specific substitution pattern of 3-Iodo-4-methylpyridine allows for the introduction of diverse functionalities to modulate the pharmacological properties of a lead compound.

Safety and Handling

3-Iodo-4-methylpyridine should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation.[2] Store the compound in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.[1]

References

synthesis of 3-Iodo-4-methylpyridine from 3-amino-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-iodo-4-methylpyridine from 3-amino-4-methylpyridine. The primary transformation detailed is the Sandmeyer reaction, a reliable and widely used method for the conversion of aromatic amines to aryl halides. This document outlines the underlying chemical principles, a detailed experimental protocol, and relevant quantitative data. The information presented herein is intended to equip researchers in medicinal chemistry and drug development with the necessary knowledge to effectively carry out this synthesis.

Introduction

3-Iodo-4-methylpyridine is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals.[1] Its utility stems from the presence of the versatile iodine substituent, which can readily participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, to form new carbon-carbon and carbon-heteroatom bonds.[2] The synthesis of this compound from the readily available 3-amino-4-methylpyridine is a key transformation for its incorporation into more complex molecular scaffolds.

The most common and effective method for this conversion is the Sandmeyer reaction.[3][4] This reaction involves the diazotization of the primary aromatic amine, 3-amino-4-methylpyridine, to form a diazonium salt, which is then subsequently displaced by an iodide nucleophile.[3] While the Sandmeyer reaction traditionally utilizes copper(I) salts as catalysts for the introduction of chloride or bromide, the corresponding iodination can often be achieved without a catalyst by using a source of iodide such as potassium iodide.[3]

Reaction Pathway and Mechanism

The synthesis of 3-iodo-4-methylpyridine from 3-amino-4-methylpyridine proceeds in two main steps:

-

Diazotization: The primary amino group of 3-amino-4-methylpyridine is converted into a diazonium salt using a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid or sulfuric acid) at low temperatures (0-5 °C).

-

Iodination: The resulting diazonium salt is then treated with a solution of potassium iodide. The iodide ion acts as a nucleophile, displacing the dinitrogen gas and forming the desired 3-iodo-4-methylpyridine.

The overall reaction is depicted in the following workflow:

Caption: Reaction workflow for the synthesis of 3-Iodo-4-methylpyridine.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 3-iodo-4-methylpyridine via the Sandmeyer reaction. This protocol is based on established procedures for similar transformations.[5][6]

Materials:

-

3-Amino-4-methylpyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Distilled Water

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Diazotization:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-amino-4-methylpyridine (1.0 eq) in a solution of concentrated hydrochloric acid (3.0 eq) and water.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise via a dropping funnel, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

-

Iodination:

-

In a separate beaker, prepare a solution of potassium iodide (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any excess iodine.

-

Neutralize the mixture by the careful addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

-

Quantitative Data

The yield of the Sandmeyer reaction can vary depending on the substrate and reaction conditions. Below is a table summarizing typical yields for related iodination reactions of aminopyridines and other aromatic amines.

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| Aromatic Amines | Iodoarenes | NaNO₂, KI, acidic ionic liquid, room temp. | Moderate to Good | [5] |

| Aromatic Amines | Iodoarenes | NaNO₂, KI, cation-exchange resin, water, room temp. | 54-97 | [6] |

| 2-Aminopurines | 2-Iodopurines | Isopentyl nitrite, CuI, CsI, I₂, DME, 60 °C | Good | [7] |

Safety Considerations

-

The reaction should be carried out in a well-ventilated fume hood.

-

Diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.

-

Concentrated acids are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle all organic solvents in a well-ventilated area and away from ignition sources.

Conclusion

The synthesis of 3-iodo-4-methylpyridine from 3-amino-4-methylpyridine via the Sandmeyer reaction is a robust and efficient method. The procedure involves the formation of a diazonium salt intermediate followed by nucleophilic substitution with iodide. By carefully controlling the reaction conditions, particularly temperature, high yields of the desired product can be achieved. This technical guide provides a solid foundation for researchers to successfully perform this important transformation in their synthetic endeavors.

References

- 1. 3-Iodo-4-methylpyridine [myskinrecipes.com]

- 2. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Spectral Data Analysis of 3-Iodo-4-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-4-methylpyridine is a halogenated pyridine derivative of interest in synthetic organic chemistry and drug discovery. As a substituted pyridine, it serves as a versatile building block for the synthesis of more complex molecules, leveraging the reactivity of the carbon-iodine bond in cross-coupling reactions. Accurate structural elucidation and characterization of such intermediates are paramount for ensuring the integrity of subsequent synthetic steps and the identity of final products. This technical guide provides a comprehensive overview of the spectral data expected for 3-iodo-4-methylpyridine, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation

The following tables summarize the available spectral data for 3-iodo-4-methylpyridine.

Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data

| Technique | Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |

| ¹H NMR | ¹H | No experimental data available | - | - | - |

| ¹³C NMR | ¹³C | No experimental data available | - | - | - |

Table 2: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| No experimental data available | - | - |

Table 3: Mass Spectrometry (MS) Data

Predicted data obtained from PubChem.[1]

| Adduct | Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | 219.96178 |

| [M+Na]⁺ | 241.94372 |

| [M-H]⁻ | 217.94722 |

| [M+NH₄]⁺ | 236.98832 |

| [M+K]⁺ | 257.91766 |

| [M]⁺ | 218.95395 |

| [M]⁻ | 218.95505 |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are outlined below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-15 mg of the solid 3-iodo-4-methylpyridine sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent should be based on the sample's solubility and the desired chemical shift window.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Data Acquisition (¹H and ¹³C NMR):

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, optimizing the resolution and lineshape of the solvent peak.

-

For ¹H NMR, acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Reference the spectrum. For ¹H NMR in CDCl₃, the residual solvent peak is typically set to 7.26 ppm. For ¹³C NMR in CDCl₃, the solvent peak is set to 77.16 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method): [2]

-

Dissolve a small amount (a few milligrams) of 3-iodo-4-methylpyridine in a volatile organic solvent (e.g., methylene chloride or acetone).[2]

-

Place a single, clean, and dry salt plate (e.g., KBr or NaCl) on a clean surface.[2]

-

Using a pipette, apply a drop of the sample solution to the center of the salt plate.[2]

-

Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[2]

-

-

Data Acquisition (FT-IR):

-

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Ensure the peak intensities are within an appropriate range. If the peaks are too intense (saturated), prepare a more dilute sample film. If they are too weak, add more sample solution to the plate and re-dry.[2]

-

-

Data Analysis:

-

Identify the characteristic absorption bands (peaks) in the spectrum.

-

Correlate the wavenumbers (in cm⁻¹) of these bands to specific functional groups and bond vibrations within the molecule.

-

Mass Spectrometry (MS)

-

Sample Preparation and Introduction:

-

Prepare a dilute solution of 3-iodo-4-methylpyridine in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

-

-

Ionization (Electron Ionization - EI):

-

The sample is introduced into the ion source, which is under high vacuum.

-

The volatile sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This bombardment causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

The high energy of EI can also cause the molecular ion to fragment into smaller, characteristic ions.

-

-

Mass Analysis:

-

The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Analysis:

-

A detector records the abundance of ions at each m/z value.

-

The resulting mass spectrum is a plot of relative ion intensity versus m/z.

-

The peak with the highest m/z value often corresponds to the molecular ion, which can be used to determine the molecular weight of the compound.

-

The fragmentation pattern provides structural information about the molecule.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectral data for a chemical compound like 3-iodo-4-methylpyridine.

Caption: Workflow for Spectroscopic Analysis of 3-Iodo-4-methylpyridine.

References

An In-depth Technical Guide to the Reactivity and Stability of 3-Iodo-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-4-methylpyridine is a halogenated pyridine derivative that serves as a versatile and crucial building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique structural features, namely the iodine atom at the 3-position and the methyl group at the 4-position, make it an excellent precursor for the construction of complex molecular architectures. This guide provides a comprehensive overview of the reactivity and stability of 3-Iodo-4-methylpyridine, including its physical and chemical properties, storage and handling guidelines, and its application in key cross-coupling reactions. Detailed experimental protocols and visual workflows are provided to aid in its practical application.

Core Properties and Stability

3-Iodo-4-methylpyridine is a solid compound with a molecular weight of 219.02 g/mol .[1][2][3] Understanding its physical properties and stability is paramount for its effective use and storage in a laboratory setting.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 3-Iodo-4-methylpyridine is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₆IN | [1][2][3] |

| Molecular Weight | 219.02 g/mol | [1][2][3] |

| CAS Number | 38749-96-1 | [1][2] |

| Boiling Point | 240.3 °C at 760 mmHg | [1][3] |

| Density | 1.81 g/cm³ | [3] |

| Appearance | Solid | [3] |

Stability and Storage

Proper storage and handling are critical to maintain the integrity of 3-Iodo-4-methylpyridine. The compound is known to be sensitive to light and air.

| Parameter | Recommendation | Reference |

| Storage Temperature | Room temperature (4°C for long-term storage is also suggested) | [1][2][3] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | [1][3][4] |

| Light | Protect from light | [1][2][3] |

| Container | Keep container tightly closed in a dry and well-ventilated place | [4][5] |

| Incompatible Materials | Strong oxidizing agents, Acids | [4] |

Note: The compound is flammable and harmful if swallowed or inhaled, and toxic in contact with skin. It can cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment should be worn during handling.

Reactivity and Synthetic Applications

The synthetic utility of 3-Iodo-4-methylpyridine lies in its reactivity in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the 3-position is a key reactive site, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This makes it a valuable intermediate in the synthesis of biologically active molecules, including kinase inhibitors.[1]

Role in Drug Discovery

Pyridine derivatives are integral to drug discovery due to their presence in numerous biologically active compounds.[6] 3-Iodo-4-methylpyridine serves as a scaffold that can be functionalized to explore structure-activity relationships (SAR) in the development of new pharmaceutical agents.[7] The general workflow involves using this intermediate in coupling reactions to generate a library of novel compounds for biological screening.

Caption: Role of 3-Iodo-4-methylpyridine in a typical drug discovery workflow.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. 3-Iodo-4-methylpyridine is an excellent substrate for this reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.

Caption: General experimental workflow for Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.

Caption: General experimental workflow for Buchwald-Hartwig amination.

Experimental Protocols

The following are representative, detailed protocols for the key cross-coupling reactions involving 3-Iodo-4-methylpyridine. These are adapted from general procedures for similar substrates.[8][9][10][11]

Protocol for Suzuki-Miyaura Coupling

Reaction: Synthesis of 3-(4-methoxyphenyl)-4-methylpyridine

-

Materials:

-

3-Iodo-4-methylpyridine (1.0 mmol, 1.0 equiv.)

-

4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 0.05 equiv.)

-

1,4-Dioxane (anhydrous, 8 mL)

-

Water (degassed, 2 mL)

-

-

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-Iodo-4-methylpyridine, 4-methoxyphenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

-

Add the anhydrous 1,4-dioxane and degassed water via syringe.

-

Heat the reaction mixture to 90-100 °C and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

Protocol for Sonogashira Coupling

Reaction: Synthesis of 4-methyl-3-(phenylethynyl)pyridine

-

Materials:

-

3-Iodo-4-methylpyridine (1.0 mmol, 1.0 equiv.)

-

Phenylacetylene (1.2 mmol, 1.2 equiv.)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 0.03 equiv.)

-

Copper(I) iodide (CuI) (0.06 mmol, 0.06 equiv.)

-

Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv.)

-

Tetrahydrofuran (THF), anhydrous (10 mL)

-

-

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add 3-Iodo-4-methylpyridine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Add anhydrous THF and triethylamine. Stir the mixture for 10 minutes.

-

Slowly add phenylacetylene to the reaction mixture via syringe.

-

Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is sluggish, gentle heating (40-60 °C) may be applied.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Protocol for Buchwald-Hartwig Amination

Reaction: Synthesis of N-benzyl-4-methylpyridin-3-amine

-

Materials:

-

3-Iodo-4-methylpyridine (1.0 mmol, 1.0 equiv.)

-

Benzylamine (1.2 mmol, 1.2 equiv.)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 0.02 equiv.)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 mmol, 0.03 equiv.)

-

Toluene (anhydrous, 10 mL)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with palladium(II) acetate, BINAP, and sodium tert-butoxide.

-

Add anhydrous toluene, followed by 3-Iodo-4-methylpyridine and benzylamine.

-

Seal the tube and heat the mixture at 80-110 °C with stirring for 8-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute with ethyl acetate and filter through a plug of celite, washing the plug with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel.

-

Conclusion

3-Iodo-4-methylpyridine is a highly valuable and reactive intermediate in organic synthesis. Its stability profile necessitates careful handling and storage to prevent degradation. The reactivity of its C-I bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations provides a powerful platform for the synthesis of a diverse range of functionalized pyridine derivatives. The detailed protocols and workflows presented in this guide offer a practical framework for researchers, scientists, and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.

References

- 1. 3-Iodo-4-methylpyridine [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. 3-Iodo-4-methylpyridine|CAS 38749-96-1|Supplier [benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. combi-blocks.com [combi-blocks.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safe Handling of 3-Iodo-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for 3-Iodo-4-methylpyridine (CAS No: 38749-96-1), a key intermediate in pharmaceutical and agrochemical synthesis.[1] Adherence to these guidelines is critical to ensure a safe laboratory environment. This document synthesizes available Safety Data Sheet (SDS) information, presenting it in a clear and actionable format for the scientific community.

Section 1: Chemical and Physical Properties

A foundational aspect of safe handling is a thorough understanding of the compound's physical and chemical properties. This data is crucial for proper storage, spill response, and experimental design.

| Property | Value | Source |

| Molecular Formula | C₆H₆IN | ChemScene[2], PubChemLite[3] |

| Molecular Weight | 219.02 g/mol | ChemScene[2], MySkinRecipes[1] |

| Boiling Point | 240.3°C at 760 mmHg | MySkinRecipes[1] |

| Appearance | Not explicitly stated, but likely a liquid or low-melting solid given related compounds. | N/A |

| Purity | ≥98% | ChemScene[2] |

| Storage Temperature | 4°C, protected from light | ChemScene[2] |

Section 2: Hazard Identification and GHS Classification

3-Iodo-4-methylpyridine is classified as a hazardous substance. The following table summarizes its GHS classification, providing a quick reference to its primary dangers.

| GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning | GHS07 |

Source: ChemScene[2]

Section 3: Handling Precautions and Personal Protective Equipment (PPE)

Safe handling of 3-Iodo-4-methylpyridine necessitates stringent adherence to safety protocols and the use of appropriate personal protective equipment.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.

-

Eye Wash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 3-Iodo-4-methylpyridine:

| PPE Type | Specification |

| Eye and Face Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. |

| Skin and Body Protection | Laboratory coat. Additional protective clothing may be necessary based on the scale of the experiment. |

| Respiratory Protection | If working outside a fume hood or if vapors are generated, a NIOSH-approved respirator with an appropriate cartridge is required. |

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in laboratory areas.

-

Wash hands thoroughly after handling the compound.

-

Remove contaminated clothing and wash it before reuse.

Section 4: First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Section 5: Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store at the recommended temperature of 4°C and protect from light.[2]

Disposal

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

Contact a licensed professional waste disposal service to dispose of this material.

Section 6: Experimental Workflow and Safety Logic

The following diagrams illustrate the logical flow of safety precautions during the handling and use of 3-Iodo-4-methylpyridine.

Caption: A flowchart outlining the necessary steps for safely handling 3-Iodo-4-methylpyridine from preparation to cleanup.

Caption: A decision-making diagram for first aid response following an exposure incident with 3-Iodo-4-methylpyridine.

References

A Technical Guide to 3-Iodo-4-methylpyridine: Commercial Availability, Purity Assessment, and Analytical Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial landscape for 3-Iodo-4-methylpyridine, including a comparative summary of suppliers and available purity data. Furthermore, it outlines detailed experimental methodologies for the quality control and characterization of this important chemical intermediate, addressing a critical need for researchers and professionals in pharmaceutical and chemical development.

Commercial Suppliers and Purity

The availability and purity of starting materials are of paramount importance in research and development. 3-Iodo-4-methylpyridine is available from a range of commercial suppliers, though detailed purity information is not always readily accessible. The following table summarizes publicly available data from various suppliers. Researchers are advised to request a certificate of analysis (CoA) for lot-specific purity information.

| Supplier | Stated Purity/Grade | Analytical Method Noted in Search Results |

| MySkinRecipes | ≥95%[1] | Not specified |

| United States Biological | Highly Purified Grade[2] | Not specified |

| American Elements | Can be produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher)[3] | Not specified |

| LGC Standards | Certified reference materials offered[4] | Not specified |

| ChemScene | No purity specified in search results[5] | Not specified |

It is important to note that some suppliers offer various isomers, such as 3-iodo-2-methylpyridine or 4-iodo-3-methylpyridine, and care should be taken to procure the correct compound. The lack of universally provided, specific purity data underscores the need for in-house quality control upon receipt of the material.

Experimental Protocols for Quality Control

Ensuring the purity and identity of 3-Iodo-4-methylpyridine is crucial for its application in synthesis and drug development. The following section details recommended experimental protocols for purity determination and structural confirmation, adapted from established methods for closely related halogenated pyridine derivatives.

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a suitable method for assessing the purity of volatile compounds like 3-Iodo-4-methylpyridine. The following protocol is a general guideline and may require optimization.

Instrumentation:

-

Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

Typical GC Conditions:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

Injector Temperature: 250°C.

-

Detector Temperature: 280°C (FID) or MS transfer line at 280°C.

-

Injection Volume: 1 µL.

-

Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that may not be suitable for GC.

Instrumentation:

-

HPLC system with a quaternary or binary pump and a UV-Vis or Diode Array Detector (DAD).

Typical HPLC Conditions:

-

Column: C18 reversed-phase column, 150 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase:

-

A: 0.1% Formic acid in Water.

-

B: Acetonitrile.

-

-

Gradient Program:

-

0-2 min: 30% B.

-

2-15 min: 30% to 80% B.

-

15-18 min: 80% B.

-

18-20 min: 80% to 30% B.

-

20-25 min: 30% B (re-equilibration).

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 265 nm (requires optimization for 3-Iodo-4-methylpyridine).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase conditions (e.g., 30% Acetonitrile in 0.1% Formic acid in water) to a final concentration of approximately 0.5 mg/mL.

Structural Confirmation by Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the structure of 3-Iodo-4-methylpyridine.

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution into an NMR tube.

-

¹H NMR Spectroscopy: The spectrum will show characteristic signals for the aromatic protons on the pyridine ring and the methyl group protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.

-

¹³C NMR Spectroscopy: The spectrum will show distinct signals for each carbon atom in the molecule, with their chemical shifts influenced by the iodine and methyl substituents and the nitrogen atom in the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Sample Preparation: Dissolve a small amount of the sample (<1 mg) in a volatile solvent (e.g., methanol, dichloromethane).

-

Analysis: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a GC-MS system. The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of 3-Iodo-4-methylpyridine (219.02 g/mol ).

Workflow and Visualization

The following diagrams illustrate the general workflow for quality control of a commercially supplied chemical and a decision-making process for selecting an appropriate analytical technique.

References

molecular formula and weight of 3-Iodo-4-methylpyridine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Iodo-4-methylpyridine, a key intermediate in pharmaceutical and agrochemical research. The information is tailored for researchers, scientists, and professionals involved in drug development and synthetic chemistry.

Core Properties

3-Iodo-4-methylpyridine, also known as 3-iodo-4-picoline, is a halogenated pyridine derivative. Its molecular structure, incorporating an iodine atom and a methyl group on the pyridine ring, makes it a versatile reagent in organic synthesis.

Below is a summary of its key molecular and physical properties:

| Property | Value | Citations |

| Molecular Formula | C₆H₆IN | [1][2][3][4][5] |

| Molecular Weight | 219.02 g/mol | [1][2][5][6] |

| IUPAC Name | 3-iodo-4-methylpyridine | [4] |

| Synonyms | 3-Iodo-4-picoline | [1][4] |

| CAS Number | 38749-96-1 | [1][2][4] |

| Boiling Point | 240.3°C at 760 mmHg | [6] |

Synthetic Applications

3-Iodo-4-methylpyridine is a valuable building block in the synthesis of more complex molecules. Its reactivity, particularly in cross-coupling reactions, allows for the formation of new carbon-carbon and carbon-heteroatom bonds. This makes it a crucial intermediate in the development of bioactive compounds.

One of its noted applications is as a reactant in the preparation of 7a-heteroarylhexahydro-1H-pyrrolizines, which are being investigated as modulators of cholinergic synaptic transmission[2]. Furthermore, it is utilized in the synthesis of kinase inhibitors and other medicinal agents, as well as in the design of novel pesticides and herbicides[6].

The general workflow for the utilization of 3-Iodo-4-methylpyridine in synthetic chemistry often involves its reaction with other molecules through metal-catalyzed cross-coupling reactions to form more complex structures.

References

An In-depth Technical Guide on the Potential Hazards and Toxicity of 3-Iodo-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct experimental toxicological data for 3-Iodo-4-methylpyridine was found in the public domain at the time of this writing. This guide has been compiled using data from structurally similar compounds and general toxicological principles. All data presented for analogous substances should be considered as surrogate information and used with caution for the hazard assessment of 3-Iodo-4-methylpyridine.

Introduction

3-Iodo-4-methylpyridine is a halogenated pyridine derivative.[1] Its structural features, particularly the pyridine ring and the iodine substituent, suggest its potential utility as a building block in the synthesis of pharmaceuticals and agrochemicals. For instance, it is used as a reactant in the preparation of cholinergic synaptic transmission modulators.[2] As with any novel or sparsely studied chemical, a thorough understanding of its potential hazards and toxicity is paramount for ensuring the safety of researchers and for proper risk assessment in any future applications.

This technical guide provides a comprehensive overview of the potential hazards and toxicity of 3-Iodo-4-methylpyridine, based on available information for structurally related compounds and established toxicological methodologies.

Physicochemical Information

-

Molecular Formula: C₆H₆IN[1]

-

Molecular Weight: 219.02 g/mol [3]

-

Boiling Point: 240.3°C at 760 mmHg[3]

-

Storage: Store at room temperature, away from light, and under an inert gas.[3]

Hazard Identification and Classification

While no specific hazard classification for 3-Iodo-4-methylpyridine is available, the Globally Harmonized System (GHS) classifications for analogous compounds can provide an indication of the potential hazards.

Based on Analogs, Potential Hazards May Include:

-

Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[4][5]

-

Skin Corrosion/Irritation: May cause skin irritation.[4][5][6]

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation or damage.[4][5][6]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][6]

Toxicological Data Summary (Analogous Compounds)

The following table summarizes available quantitative toxicity data for compounds structurally related to 3-Iodo-4-methylpyridine. This data should be used for qualitative and semi-quantitative risk assessment, highlighting the potential toxicity of 3-Iodo-4-methylpyridine.

| Compound | CAS No. | Test | Species | Route | Value | Reference |

| 3-Methylpyridine | 108-99-6 | LD50 | Rat | Oral | 440 mg/kg | [4] |

| 3-Amino-4-methylpyridine | 3430-27-1 | LD50 | Rat | Oral | 267.74 mg/kg (Predicted) | [6] |

| 4-Methylpyridine | 108-89-4 | LD50 | Rat | Oral | 1.29 g/kg | [7] |

Potential Mechanisms of Toxicity and Metabolism

The toxicity of pyridine and its derivatives is often associated with their metabolism. The pyridine ring can undergo various biotransformations, including N-oxidation and hydroxylation, primarily mediated by cytochrome P450 enzymes in the liver. The resulting metabolites can sometimes be more toxic than the parent compound, potentially leading to hepatotoxicity.[8] The presence of an iodine atom in 3-Iodo-4-methylpyridine may influence its metabolic fate and toxicokinetics, potentially leading to the formation of reactive intermediates. However, without specific studies, this remains speculative.

Experimental Protocols for Toxicological Assessment

Should formal toxicological evaluation of 3-Iodo-4-methylpyridine be undertaken, the following standard experimental protocols, based on OECD guidelines, would be appropriate.

6.1. Acute Oral Toxicity (OECD TG 420, 423, or 425)

-

Objective: To determine the median lethal dose (LD50) following a single oral administration.

-

Methodology:

-

A group of fasted rodents (typically rats or mice) is administered a single dose of the test substance via gavage.

-

The animals are observed for a period of 14 days for signs of toxicity and mortality.

-

Body weight is recorded at regular intervals.

-

At the end of the observation period, surviving animals are euthanized and a gross necropsy is performed on all animals.

-

The LD50 is calculated using appropriate statistical methods.

-

6.2. Acute Dermal Toxicity (OECD TG 402)

-

Objective: To determine the LD50 following a single dermal application.

-

Methodology:

-

The test substance is applied to a shaved area of the skin of the test animals (typically rats or rabbits).

-

The treated area is covered with a porous gauze dressing for 24 hours.

-

Animals are observed for 14 days for signs of toxicity and mortality.

-

Skin reactions at the site of application are recorded.

-

A gross necropsy is performed on all animals at the end of the study.

-

6.3. Acute Inhalation Toxicity (OECD TG 403)

-

Objective: To determine the median lethal concentration (LC50) following a single inhalation exposure.

-

Methodology:

-

Animals (typically rats) are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (usually 4 hours).

-

The concentration of the test substance in the chamber is monitored.

-

Animals are observed for 14 days for signs of toxicity and mortality.

-

A gross necropsy is performed on all animals at the end of the study.

-

6.4. Skin Irritation/Corrosion (OECD TG 404)

-

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

-

Methodology:

-

A small amount of the test substance is applied to a shaved patch of skin on a single animal (typically a rabbit).

-

The treated area is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

The severity of the skin reactions is scored according to a standardized scale.

-

6.5. Eye Irritation/Corrosion (OECD TG 405)

-

Objective: To assess the potential of a substance to cause eye irritation or corrosion.

-

Methodology:

-

A small amount of the test substance is instilled into the conjunctival sac of one eye of a test animal (typically a rabbit). The other eye serves as a control.

-

The eyes are examined at specified intervals (e.g., 1, 24, 48, and 72 hours) for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling).

-

The severity of the eye reactions is scored according to a standardized scale.

-

In Silico Toxicity Prediction

In the absence of experimental data, computational (in silico) methods such as Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the toxicity of a chemical based on its structure.[9][10][11] These models are built on large datasets of chemicals with known toxicities and can provide initial estimates of various toxicological endpoints, including LD50 values, mutagenicity, and carcinogenicity.[12][13] Several online platforms and software can be used for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.[12] While these predictions are valuable for initial hazard screening and prioritization, they do not replace the need for experimental testing for definitive risk assessment.[1]

Visualizations

Workflow for Toxicological Hazard Assessment of a Novel Chemical

Caption: A logical workflow for the toxicological hazard assessment of a new chemical.

Conclusion

References

- 1. PubChemLite - 3-iodo-4-methylpyridine (C6H6IN) [pubchemlite.lcsb.uni.lu]

- 2. brieflands.com [brieflands.com]

- 3. researchgate.net [researchgate.net]

- 4. oral ld50 values: Topics by Science.gov [science.gov]

- 5. chemscene.com [chemscene.com]

- 6. researchgate.net [researchgate.net]

- 7. 3D-QSAR Studies, Molecular Docking, Molecular Dynamic Simulation, and ADMET Proprieties of Novel Pteridinone Derivatives as PLK1 Inhibitors for the Treatment of Prostate Cancer [mdpi.com]

- 8. Classical QSAR and Docking Simulation of 4-Pyridone Derivatives for Their Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. epa.gov [epa.gov]

- 11. QSAR Evaluations to Unravel the Structural Features in Lysine-Specific Histone Demethylase 1A Inhibitors for Novel Anticancer Lead Development Supported by Molecular Docking, MD Simulation and MMGBSA [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. chemrevlett.com [chemrevlett.com]

Methodological & Application

Application Notes and Protocols for the Use of 3-Iodo-4-methylpyridine in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 3-iodo-4-methylpyridine as a substrate in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of 4-methyl-3-arylpyridine derivatives. These structures are of significant interest in medicinal chemistry and materials science due to their presence in various biologically active compounds and functional materials.

The protocols and data presented herein are based on established literature for similar substrates and are intended to serve as a detailed guide for laboratory implementation.

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (boronic acid or boronate ester) and an organic halide in the presence of a palladium catalyst and a base. In this specific application, 3-iodo-4-methylpyridine acts as the organic halide. The catalytic cycle involves three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Experimental Data Summary

The successful execution of the Suzuki-Miyaura coupling is dependent on the careful selection of the catalyst, base, and solvent system. The following table summarizes typical reaction conditions for the coupling of 3-iodo-4-methylpyridine with various arylboronic acids, extrapolated from general protocols for similar heteroaryl halides.

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | DMF/H₂O | 100 | ~95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5 mol%) / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | ~90 |

| 3 | 3-Fluorophenylboronic acid | PdCl₂(dppf) (3 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | ~92 |

| 4 | 2-Thienylboronic acid | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | CsF | THF | 80 | ~88 |

| 5 | N-Boc-pyrazole-4-boronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | ~85 |

Detailed Experimental Protocol: Synthesis of 4-methyl-3-phenylpyridine

This protocol provides a step-by-step procedure for a representative Suzuki-Miyaura coupling reaction between 3-iodo-4-methylpyridine and phenylboronic acid.

Materials and Reagents:

-

3-Iodo-4-methylpyridine (1.0 equiv.)

-

Phenylboronic acid (1.2 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv.)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl Acetate

-

Brine

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-iodo-4-methylpyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: To the flask, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 equiv.).

-

Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio).

-

Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (3-iodo-4-methylpyridine) is consumed (typically 12-18 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel. A gradient of hexane/ethyl acetate is typically effective for eluting the pure 4-methyl-3-phenylpyridine.

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Step-by-step workflow for the Suzuki coupling experiment.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Ensure proper inert atmosphere conditions; use fresh, high-purity catalyst and ligand. |

| Insufficiently degassed solvents | Degas solvents thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles. | |

| Poor quality base | Use a freshly opened or properly stored base. Consider using a stronger base like K₃PO₄ or CsF. | |

| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |

| Protodeborylation of boronic acid | Presence of excess water or acid | Use anhydrous solvents and ensure the base is not acidic. Minimize reaction time. |